molecular formula C9H19NO2S B2514468 N-cycloheptyl-N-methylmethanesulfonamide CAS No. 1281160-88-0

N-cycloheptyl-N-methylmethanesulfonamide

Cat. No. B2514468
CAS RN: 1281160-88-0
M. Wt: 205.32
InChI Key: UXPPTRFZLSZETL-UHFFFAOYSA-N
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Description

N-cycloheptyl-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse chemical and biological properties, which make them valuable in various chemical syntheses and potential applications in medicinal chemistry. Although the provided papers do not directly discuss N-cycloheptyl-N-methylmethanesulfonamide, they offer insights into the synthesis and reactivity of related sulfonamide derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. In the first paper, the authors describe the synthesis of N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines from a bicyclic nitrile precursor, which is reduced and then reacted with arylsufonyl chlorides . This method could potentially be adapted for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide by using cycloheptylamine and methanesulfonyl chloride as starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amine. In the first paper, the molecular structure of a complex sulfonamide was determined using X-ray diffraction analysis . This technique could also be applied to determine the precise molecular structure of N-cycloheptyl-N-methylmethanesulfonamide, which would be essential for understanding its reactivity and physical properties.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions due to their functional groups. The first paper reports that the synthesized sulfonamides react with peroxyphthalic acid, leading to intramolecular cyclizations . Although the specific reactions of N-cycloheptyl-N-methylmethanesulfonamide are not discussed, it is likely that it would also exhibit reactivity under similar conditions, potentially leading to the formation of cyclic or polycyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides depend on their molecular structure. While the papers provided do not detail the properties of N-cycloheptyl-N-methylmethanesulfonamide, the properties of sulfonamides generally include solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonyl group, and stability under various conditions. The second paper demonstrates the high reactivity of a phenylmethanesulfonamide derivative, which suggests that N-cycloheptyl-N-methylmethanesulfonamide might also exhibit significant reactivity, particularly in electrophilic substitution reactions .

Scientific Research Applications

Asymmetric Cyclopropanation

Asymmetric cyclopropanation techniques have been developed using rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, demonstrating a general method for the synthesis of functionalized cyclopropanes. This process is highly diastereoselective and enantioselective, optimized using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst (Davies et al., 1996).

Direct N-Monomethylation

A method for the direct N-monomethylation of aromatic primary amines, including arylamines and arylsulfonamides, using methanol as a methylating agent showcases a highly attractive synthetic approach from both synthetic and environmental viewpoints due to low catalyst loading and excellent selectivities (Li et al., 2012).

Crystal Structure Characterization

The crystal structure of N-methylmethanesulfonamide, a compound closely related to the target molecule, was determined at low temperature, providing insights into the conformational preferences of sulfonamides under different conditions. This study revealed details about the gauche conformation of the methyl group and H atom bonded to the amide N atom (Higgs et al., 2002).

Tandem Pummerer/Mannich Cyclization

The tandem Pummerer/Mannich cyclization of alpha-sulfinylamides was explored as a method to prepare aza-heterocycles, highlighting the synthetic utility of sulfonamide chemistry in the formation of complex molecular architectures through cascading chemical reactions (Padwa et al., 2002).

properties

IUPAC Name

N-cycloheptyl-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-10(13(2,11)12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPPTRFZLSZETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N-methylmethanesulfonamide

CAS RN

1281160-88-0
Record name N-cycloheptyl-N-methylmethanesulfonamide
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